Cas no 92929-53-8 (ethyl 5-methylpyridazine-4-carboxylate)

ethyl 5-methylpyridazine-4-carboxylate structure
92929-53-8 structure
Nombre del producto:ethyl 5-methylpyridazine-4-carboxylate
Número CAS:92929-53-8
MF:C8H10N2O2
Megavatios:166.177201747894
MDL:MFCD17016066
CID:1121913
PubChem ID:13262526

ethyl 5-methylpyridazine-4-carboxylate Propiedades químicas y físicas

Nombre e identificación

    • 5-methyl-4-Pyridazinecarboxylic acid ethyl ester
    • 5-Methyl-pyridazine-4-carboxylic acid ethyl ester
    • ethyl 5-methylpyridazine-4-carboxylate
    • Ethyl 5-methyl-4-pyridazinecarboxylate
    • MFCD17016066
    • SCHEMBL352645
    • PB27094
    • 5-METHYL-PYRIDAZINE-4-CARBOXYLICACIDETHYLESTER
    • AKOS025403963
    • IXOIGNZETIAWGN-UHFFFAOYSA-N
    • 4-Pyridazinecarboxylic acid, 5-methyl-, ethyl ester
    • DTXSID90532845
    • 5-METHYLPYRIDAZINE-4-CARBOXYLIC ACID ETHYL ESTER
    • CS-0055253
    • P12076
    • DB-340968
    • CS-15846
    • 92929-53-8
    • MDL: MFCD17016066
    • Renchi: 1S/C8H10N2O2/c1-3-12-8(11)7-5-10-9-4-6(7)2/h4-5H,3H2,1-2H3
    • Clave inchi: IXOIGNZETIAWGN-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(C)=CN=NC=1)OCC

Atributos calculados

  • Calidad precisa: 166.074227566g/mol
  • Masa isotópica única: 166.074227566g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 3
  • Complejidad: 161
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 0.4
  • Superficie del Polo topológico: 52.1Ų

ethyl 5-methylpyridazine-4-carboxylate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM243382-1g
5-Methyl-pyridazine-4-carboxylic acid ethyl ester
92929-53-8 96%
1g
$828 2023-03-07
abcr
AB458502-250 mg
5-Methyl-pyridazine-4-carboxylic acid ethyl ester; .
92929-53-8
250MG
€599.00 2023-07-18
eNovation Chemicals LLC
Y0991812-1g
5-Methyl-pyridazine-4-carboxylic acid ethyl ester
92929-53-8 95%
1g
$1050 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03307-250MG
ethyl 5-methylpyridazine-4-carboxylate
92929-53-8 95%
250MG
¥ 1,161.00 2023-04-12
Enamine
EN300-104484-10g
ethyl 5-methylpyridazine-4-carboxylate
92929-53-8 95%
10g
$2980.0 2023-10-28
1PlusChem
1P006KI8-1g
4-Pyridazinecarboxylic acid, 5-methyl-, ethyl ester
92929-53-8 95%
1g
$1021.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03307-100mg
ethyl 5-methylpyridazine-4-carboxylate
92929-53-8 95%
100mg
¥792.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03307-250mg
ethyl 5-methylpyridazine-4-carboxylate
92929-53-8 95%
250mg
¥1267.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03307-250.0mg
ethyl 5-methylpyridazine-4-carboxylate
92929-53-8 95%
250.0mg
¥1161.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB03307-1.0g
ethyl 5-methylpyridazine-4-carboxylate
92929-53-8 95%
1.0g
¥2884.0000 2024-08-02

ethyl 5-methylpyridazine-4-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sulfuric acid Catalysts: Ferrous sulfate
Referencia
Syntheses and reactions of pyridazine derivatives. XX. Studies on the radical methylation of the 1,2-diazine system
Heinisch, Gottfried; Loetsch, Gerhard, Heterocycles, 1984, 22(6), 1395-402

Métodos de producción 2

Condiciones de reacción
Referencia
Product class 8: pyridazines
Haider, N.; Holzer, W., Science of Synthesis, 2004, 16, 125-249

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Ferrous sulfate Solvents: Water ;  15 °C; 5 h, 15 °C
1.2 Reagents: Ammonium hydroxide ;  pH 7
Referencia
Naphthyridine derivatives as PRC2 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  rt → -10 °C; < 0 °C; 15 min
1.2 Reagents: Sulfuric acid ,  Ferrous sulfate Solvents: Dichloromethane ,  Water ;  rt → -5 °C; < 0 °C; 15 min
1.3 Reagents: Water Solvents: Ethyl acetate ;  3 h
1.4 Reagents: Sodium sulfite Solvents: Water ;  overnight
Referencia
Preparation of antibacterial amide and sulfonamide substituted heterocyclic urea compounds
, World Intellectual Property Organization, , ,

ethyl 5-methylpyridazine-4-carboxylate Raw materials

ethyl 5-methylpyridazine-4-carboxylate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:92929-53-8)ethyl 5-methylpyridazine-4-carboxylate
A1094510
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):254.0/889.0